molecular formula C12H14N2O3 B1348589 Proline, 1-[(phenylamino)carbonyl]- CAS No. 827612-77-1

Proline, 1-[(phenylamino)carbonyl]-

Cat. No.: B1348589
CAS No.: 827612-77-1
M. Wt: 234.25 g/mol
InChI Key: ZEEAHHXBZHTCOI-UHFFFAOYSA-N
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Description

Proline, 1-[(phenylamino)carbonyl]- is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Proline, 1-[(phenylamino)carbonyl]- typically involves the reaction of proline with phenyl isocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction can be represented as follows:

Proline+Phenyl IsocyanateProline, 1-[(phenylamino)carbonyl]-\text{Proline} + \text{Phenyl Isocyanate} \rightarrow \text{Proline, 1-[(phenylamino)carbonyl]-} Proline+Phenyl Isocyanate→Proline, 1-[(phenylamino)carbonyl]-

Industrial Production Methods

In an industrial setting, the production of Proline, 1-[(phenylamino)carbonyl]- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Proline, 1-[(phenylamino)carbonyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new compounds with different functional groups replacing the phenylamino group.

Scientific Research Applications

Proline, 1-[(phenylamino)carbonyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its role in protein folding and stability, as well as its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a precursor for pharmaceuticals.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Proline, 1-[(phenylamino)carbonyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst in various chemical reactions, facilitating the formation of desired products. In biological systems, it may influence protein folding and stability by interacting with amino acid residues and modulating the structure of proteins.

Comparison with Similar Compounds

Similar Compounds

    Proline: The parent compound, which is a simple amino acid with a pyrrolidine ring.

    Proline Derivatives: Compounds such as N-acylproline and proline esters, which have modifications on the proline structure.

Uniqueness

Proline, 1-[(phenylamino)carbonyl]- is unique due to the presence of the phenylamino group, which imparts distinct chemical properties and reactivity

Properties

IUPAC Name

1-(phenylcarbamoyl)pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11(16)10-7-4-8-14(10)12(17)13-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,13,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEAHHXBZHTCOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)NC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387941
Record name 1-(Phenylcarbamoyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73096-22-7, 827612-77-1
Record name 1-(Phenylcarbamoyl)proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(phenylcarbamoyl)pyrrolidine-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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